1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole
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Overview
Description
1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features an ethyl group at the first position and a vinyl-substituted phenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole can be achieved through various methods, including:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: Using pre-formed pyrazole rings and introducing the ethyl and vinyl-phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large-scale reactors for the cyclization and substitution reactions.
Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the vinyl group to an ethyl group using hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Various substituted pyrazoles.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole depends on its specific application:
Molecular Targets: May interact with enzymes or receptors in biological systems.
Pathways Involved: Could influence metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-phenyl-1H-pyrazole: Lacks the vinyl group.
1-Methyl-4-(3-vinyl-phenyl)-1H-pyrazole: Has a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-4-(3-vinyl-phenyl)-1H-pyrazole is unique due to the presence of both an ethyl group and a vinyl-substituted phenyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-ethenylphenyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-3-11-6-5-7-12(8-11)13-9-14-15(4-2)10-13/h3,5-10H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLPUFBBKYNDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=CC(=C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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